1-(2-Chloro-2'-(trifluoromethoxy)biphenyl-4-yl)-ethanone
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Overview
Description
1-(2-Chloro-2’-(trifluoromethoxy)biphenyl-4-yl)-ethanone is a complex organic compound characterized by the presence of a biphenyl core substituted with a chloro group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-2’-(trifluoromethoxy)biphenyl-4-yl)-ethanone typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution using a trifluoromethoxy reagent.
Formation of Ethanone Moiety: The ethanone moiety can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-2’-(trifluoromethoxy)biphenyl-4-yl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
1-(2-Chloro-2’-(trifluoromethoxy)biphenyl-4-yl)-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-2’-(trifluoromethoxy)biphenyl-4-yl)-ethanone involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1’-biphenyl: Similar biphenyl core with a chloro substituent.
4-Bromo-2-fluorobiphenyl: Similar biphenyl core with bromo and fluoro substituents.
2,4,6-Tri-substituted-1,3,5-Triazines: Compounds with multiple substituents on a triazine core.
Uniqueness
1-(2-Chloro-2’-(trifluoromethoxy)biphenyl-4-yl)-ethanone is unique due to the presence of both chloro and trifluoromethoxy groups on the biphenyl core, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C15H10ClF3O2 |
---|---|
Molecular Weight |
314.68 g/mol |
IUPAC Name |
1-[3-chloro-4-[2-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)10-6-7-11(13(16)8-10)12-4-2-3-5-14(12)21-15(17,18)19/h2-8H,1H3 |
InChI Key |
CSKOZHJMEUMKCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2OC(F)(F)F)Cl |
Origin of Product |
United States |
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